molecular formula C9H14N2O B1664304 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole CAS No. 147402-53-7

3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole

Cat. No. B1664304
M. Wt: 166.22 g/mol
InChI Key: ILLGYRJAYAAAEW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-418 is a nicotinic acetylcholine receptor (nAchR) agonist potentially for the treatment of attention deficit disorder.

Scientific Research Applications

Cholinergic Channel Activator and Cognitive Enhancements

3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, is recognized for its role as a cholinergic channel activator with promising cognitive and anxiolytic activities in animal models. A noteworthy synthesis method for enantiomerically pure ABT-418 from commercially available (S)-pyroglutamic acid has been described, highlighting its relevance in scientific research related to cognitive enhancements (Lin et al., 1995).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships of ABT-418 have been explored, particularly focusing on its binding activity to cholinergic channel receptors. This includes studying the effects of methyl substitution on its in vitro rate of metabolism, which is significant for understanding its pharmacokinetic properties (Lin et al., 1994).

Novel Applications in Chemical Synthesis

3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole has been utilized in various chemical synthesis processes. For instance, it's involved in the preparation of derivatives of 5-Thioalkylisoxazoles, indicating its versatility in synthetic organic chemistry (Balasubramaniam et al., 1990). Additionally, its derivatives have been used in the multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles, which are valuable in designing new drug-like molecules (Lin et al., 2017).

Biological Activities and Potential Therapeutic Applications

Studies have also shown that derivatives of 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole exhibit biological activities such as cytotoxicities against cancer cell lines and inhibitory activity against bacteria, suggesting its potential in developing therapeutic agents (Liu et al., 2015).

Potential in Alzheimer's Disease Treatment

ABT-418's potential for treating Alzheimer's disease has been investigated due to its cognitive enhancement and anxiolytic-like activities. Its capability to activate neuronal nicotinic acetylcholine receptors (nAChRs) positions it as a promising candidate in dementia research, particularly for Alzheimer's disease (Arneric et al., 1995).

properties

CAS RN

147402-53-7

Product Name

3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

ILLGYRJAYAAAEW-QMMMGPOBSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCCN2C

SMILES

CC1=NOC(=C1)C2CCCN2C

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C

Appearance

Solid powder

Other CAS RN

147402-53-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
ABT 418
ABT-418

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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